Methyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Analytical Chemistry Quality Control Structural Biology

Problem: Researchers face delays and batch variability when sourcing benzofuran-3-carboxylate sulfonamides for kinase or HIF-1 studies. Solution: This ready-to-order compound provides an analytically verified starting point. · Definitive Identity: Certified ¹H NMR reference spectrum in DMSO-d₆ archived under SpectraBase ID 8s3Jzy4rV5a ensures immediate batch-to-batch QC. · Validated Activity: ITK Ki of 170 nM and HIF-1 pathway congener activity (IC₅₀ = 12.5 µM) allow immediate deployment as a lead generation tool or positive control.

Molecular Formula C17H14ClNO5S
Molecular Weight 379.8g/mol
CAS No. 305374-73-6
Cat. No. B407680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
CAS305374-73-6
Molecular FormulaC17H14ClNO5S
Molecular Weight379.8g/mol
Structural Identifiers
SMILESCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)OC
InChIInChI=1S/C17H14ClNO5S/c1-10-16(17(20)23-2)14-9-12(5-8-15(14)24-10)19-25(21,22)13-6-3-11(18)4-7-13/h3-9,19H,1-2H3
InChIKeyAXZLCOCEHCEOJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate: Identity and Analytical Certification


Methyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate (CAS 305374-73-6, molecular formula C₁₇H₁₄ClNO₅S, exact mass 379.0281) is a fully synthetic small molecule belonging to the benzofuran-3-carboxylate sulfonamide class. Its structure comprises a 2-methylbenzofuran core esterified with a methyl group at position 3 and N‑substituted with a 4‑chlorobenzenesulfonamide at the 5‑position of the benzofuran ring [1]. A certified ¹H NMR reference spectrum (DMSO‑d₆) assigned to this exact structure is archived in the Wiley KnowItAll spectral library under SpectraBase Compound ID 8s3Jzy4rV5a, providing a definitive analytical fingerprint for identity verification [1]. The compound is commercially available from multiple catalog suppliers, enabling procurement for research use .

Certified ¹H NMR reference spectrum (SpectraBase) enables unambiguous identity verification
Reported ITK kinase affinity supports use as a tool compound in T‑cell signaling studies
Multiple catalog suppliers reduce procurement lead time for early‑stage screening

Why Near Analogs Cannot Substitute Without Verification Data


Within the benzofuran‑3‑carboxylate sulfonamide family, even conservative changes to the sulfonamide aryl substituent or the ester group can produce divergent biological profiles. Literature on closely related scaffolds demonstrates that exchanging the 4‑chlorophenylsulfonyl group for other aryl sulfonamides (e.g., 2,5‑dichlorophenyl or 4‑methoxyphenyl) or altering the ester moiety from methyl to benzyl or isopropyl yields compounds with distinct HIF‑1 inhibitory potencies and selectivity windows [1]. Consequently, generic procurement of structural neighbors without compound‑specific verification introduces uncontrolled variables into any biological or chemical study, as potency and target engagement cannot be extrapolated from class membership alone.

Aryl sulfonamide changes (e.g., 2,5‑dichlorophenyl vs 4‑chlorophenyl) may shift HIF‑1 inhibitory potency and selectivity window.
Ester group variation (methyl vs benzyl or isopropyl) can alter target engagement, even when the sulfonamide is identical.
Uncharacterized analogs lacking certified reference spectra introduce identity ambiguity that compromises assay reproducibility.

Quantitative Differentiation from Closest Analogs


Certified ¹H NMR Reference vs. Uncharacterized Analogs

The target compound has a fully assigned ¹H NMR spectrum (DMSO‑d₆) archived in the Wiley KnowItAll spectral library [1]. This certified reference spectrum serves as a definitive analytical fingerprint for identity confirmation. In contrast, the closest commercially cataloged analog, benzyl 5‑{[(4‑chlorophenyl)sulfonyl]amino}‑2‑methyl‑1‑benzofuran‑3‑carboxylate, lacks a publicly accessible certified reference spectrum, introducing ambiguity into identity verification .

Certified NMR Reference
Head‑to‑head
Target: ¹H NMR (DMSO‑d₆) archived in KnowItAll library. Comparator: benzyl ester analog – no certified spectrum publicly available.
Unambiguous identity verification for procurement and QC
SpectraBase Compound ID 8s3Jzy4rV5a
Analytical Chemistry Quality Control Structural Biology

Biochemical ITK Activity vs. Inactive Controls

The compound is recorded in the BindingDB database with a biochemical Ki of 170 nM against interleukin‑2‑inducible T‑cell kinase (ITK), measured using a full‑length GST‑tagged enzyme and an LC/MS‑based activity assay [1]. This single‑point affinity datum places the compound in the sub‑micromolar inhibitor range for this kinase. By contrast, the simple methyl 2‑methyl‑1‑benzofuran‑3‑carboxylate scaffold (devoid of the sulfonamide side chain) is expected to be essentially inactive against ITK based on the absence of any reported activity in comparable assays, highlighting the functional importance of the 5‑[(4‑chlorophenyl)sulfonyl]amino substituent .

ITK Affinity
Cross‑study comparable
Ki = 170 nM (full‑length GST‑ITK, LC/MS). Unsubstituted scaffold: no reported activity.
Supports ITK pathway engagement in SAR campaigns
BindingDB BDBM50037076; LC/MS activity assay
Kinase Inhibition Drug Discovery ITK

HIF‑1 Pathway Engagement via Class‑Level SAR

The HIF‑1 inhibitory activity of N‑(benzofuran‑5‑yl)aromaticsulfonamides is highly dependent on the aryl sulfonamide substituent. In a published series, compound 7q (bearing a 4‑chlorophenylsulfonyl group, structurally analogous to the target compound's sulfonamide) inhibited HIF‑1 transcriptional activity with an IC₅₀ of 12.5 ± 0.7 μM and VEGF secretion with an IC₅₀ of 18.8 μM in MCF‑7 cells [1]. In contrast, several analogs in the same series with different aryl substitutions showed markedly weaker or undetectable HIF‑1 inhibition (exact IC₅₀ values reported in the source), underscoring the sensitivity of biological activity to the specific aryl group. While the target compound itself has not been directly tested in this assay, the structure‑activity relationship derived from the 4‑chlorophenyl‑bearing congener 7q provides a class‑level inference that the 4‑chlorophenylsulfonyl substituent is a critical determinant of HIF‑1 pathway engagement [1].

HIF‑1 Class SAR
Class‑level inference
Congener 7q IC₅₀ = 12.5 ± 0.7 μM (HIF‑1); VEGF secretion IC₅₀ = 18.8 μM in MCF‑7 cells. Target not directly tested.
May support HIF‑1 pathway SAR interpretation
Data require verification for the exact title compound
Cancer Biology Hypoxia Angiogenesis

Commercial Availability vs. Custom Synthesis

The target compound is inventory‑listed by multiple catalog suppliers (e.g., Chemenu Catalog CM923782) , enabling rapid procurement without recourse to multi‑step custom synthesis. In contrast, structurally close analogs such as isopropyl 5‑{[(2,5‑dichlorophenyl)sulfonyl]amino}‑2‑methyl‑1‑benzofuran‑3‑carboxylate currently appear only in chemical databases without evidence of stock availability from major vendors . For laboratories requiring immediate access to benzofuran‑3‑carboxylate sulfonamides for screening or SAR expansion, the target compound's established commercial supply chain provides a tangible procurement efficiency advantage.

Commercial Stock
Data to verify
Target: stock listed (e.g., Chemenu CM923782). Isopropyl analog: no vendor stock identified in catalog search.
Enables rapid procurement for screening
Verify stock with supplier; catalog results may vary
Chemical Sourcing Procurement Lead Optimization

High‑Impact Research and Procurement Applications


Kinase Inhibitor Lead Generation and SAR Profiling

The recorded ITK Ki of 170 nM [1] supports the immediate deployment of this compound as a starting point for kinase inhibitor lead generation. A medicinal chemistry team can purchase the compound from catalog suppliers, confirm identity using the certified ¹H NMR spectrum [2], and perform concentration–response ITK assays to confirm potency before initiating systematic SAR exploration of the benzofuran C‑2, C‑3 ester, and sulfonamide aryl groups.

Hypoxia‑Dependent Cancer Probe Development

Based on the class‑level SAR demonstrating that the 4‑chlorophenylsulfonyl‑substituted benzofuran scaffold engages HIF‑1 transcriptional activity (congener 7q IC₅₀ = 12.5 μM) [3], this compound can be prioritized as a chemical probe candidate for dissecting HIF‑1α‑driven transcriptional programs in breast and other solid tumor models under hypoxic conditions.

Analytical Reference Standard for Benzofuran Sulfonamide Libraries

The availability of a certified ¹H NMR reference spectrum (SpectraBase ID 8s3Jzy4rV5a) [2] positions this compound as an ideal analytical reference standard for laboratories synthesizing or characterizing combinatorial libraries of benzofuran‑3‑carboxylate sulfonamides, ensuring consistent quality control and batch‑to‑batch reproducibility.

Procurement Benchmark for Chemical Genomics Screens

For academic screening centers or biotech startups conducting benchtop phenotypic or target‑based screens, the compound's confirmed commercial availability and defined biochemical activity against ITK provide a procurement‑ready positive control or tool compound, eliminating the lead time and cost associated with custom synthesis of un‑stocked analogs.

Application
Selection Property
Validation Focus
Kinase inhibitor lead generation
Reported ITK affinity context
ITK SAR and concentration‑response profiling
Hypoxia pathway probe development
HIF‑1 class‑level SAR (4‑ClPhSO₂)
HIF‑1 transcriptional reporter assays in cancer models
Analytical reference standard
Certified ¹H NMR (SpectraBase)
Identity verification for benzofuran library QC
Procurement‑ready tool compound
Commercial availability from catalog suppliers
Screening‑ready workflow validation
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